molecular formula C18H14ClF2N3O2 B10954700 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10954700
M. Wt: 377.8 g/mol
InChI Key: UBDKMZVYXRUBNA-UHFFFAOYSA-N
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Description

1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and multiple halogen substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the halogen substituents. One common method involves the reaction of 2-chloro-5-methylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substituents in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
  • 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide
  • 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-sulfonamide

Uniqueness

1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide stands out due to its specific combination of halogen substituents and functional groups, which confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H14ClF2N3O2

Molecular Weight

377.8 g/mol

IUPAC Name

1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H14ClF2N3O2/c1-11-2-4-13(19)17(8-11)26-10-24-7-6-16(23-24)18(25)22-15-5-3-12(20)9-14(15)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

UBDKMZVYXRUBNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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